molecular formula C18H15N7OS B294745 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole

1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole

Cat. No. B294745
M. Wt: 377.4 g/mol
InChI Key: UUFSPOCLJNFJHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a benzotriazole derivative that has been shown to have a range of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole is not fully understood. However, it has been suggested that this compound may work by inhibiting the activity of enzymes involved in DNA replication and cell division, leading to cell death.
Biochemical and Physiological Effects
1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole has been shown to have a range of biochemical and physiological effects. These include:
- Anticancer activity
- Antibacterial activity
- Anti-inflammatory activity
- Antioxidant activity
- Neuroprotective activity

Advantages and Limitations for Lab Experiments

One advantage of using 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole in lab experiments is its broad range of activity. This compound has been shown to have activity against a range of bacterial and cancer cell lines, making it a useful tool for researchers.
One limitation of using this compound in lab experiments is its potential toxicity. While this compound has been shown to have anticancer and antibacterial activity, it may also have toxic effects on healthy cells. Careful dosing and monitoring is required to ensure that this compound is used safely in lab experiments.

Future Directions

There are a number of future directions for research on 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole. Some potential areas for further study include:
- Further investigation of the mechanism of action of this compound
- Development of new derivatives of this compound with improved activity and reduced toxicity
- Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer and bacterial infections
- Study of the potential use of this compound in other disease areas, such as neurodegenerative diseases and autoimmune disorders.
Conclusion
In conclusion, 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole is a promising compound for scientific research. Its broad range of activity and potential applications in the development of new drugs make it an important area of study. Further research is needed to fully understand the mechanism of action of this compound and to develop new derivatives with improved activity and reduced toxicity.

Synthesis Methods

The synthesis of 1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole involves the reaction of 4-methylphenol with thionyl chloride to form 4-methylphenyl chloride. This is then reacted with 1,2,4-triazole-3-thiol to form 4-methylphenyl-1,2,4-triazole-3-thiol. The final step involves the reaction of this intermediate with 1H-benzotriazole-1-methanamine to form the final product.

Scientific Research Applications

1-({6-[(4-methylphenoxy)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}methyl)-1H-benzotriazole has been studied for its potential applications in a range of scientific research areas. One area of interest is in the development of new drugs for the treatment of cancer. This compound has been shown to have anticancer activity in vitro and in vivo, making it a promising candidate for further study.
Another area of interest is in the development of new antibiotics. This compound has been shown to have antibacterial activity against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

properties

Molecular Formula

C18H15N7OS

Molecular Weight

377.4 g/mol

IUPAC Name

3-(benzotriazol-1-ylmethyl)-6-[(4-methylphenoxy)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H15N7OS/c1-12-6-8-13(9-7-12)26-11-17-22-25-16(20-21-18(25)27-17)10-24-15-5-3-2-4-14(15)19-23-24/h2-9H,10-11H2,1H3

InChI Key

UUFSPOCLJNFJHF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Canonical SMILES

CC1=CC=C(C=C1)OCC2=NN3C(=NN=C3S2)CN4C5=CC=CC=C5N=N4

Origin of Product

United States

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